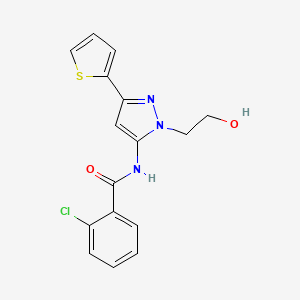

2-chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide

説明

特性

IUPAC Name |

2-chloro-N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S/c17-12-5-2-1-4-11(12)16(22)18-15-10-13(14-6-3-9-23-14)19-20(15)7-8-21/h1-6,9-10,21H,7-8H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBRBFGKQROKNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=NN2CCO)C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Retrosynthetic Analysis and Strategic Planning

Disconnection Approach

The target molecule is strategically dissected into three primary intermediates:

- 2-Chlorobenzoyl chloride , derived from 2-chlorobenzoic acid via thionyl chloride-mediated chlorination.

- 5-Amino-1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazole , synthesized through cyclocondensation of β-keto esters with hydrazine derivatives.

- Amide bond formation , achieved through nucleophilic acyl substitution between the acid chloride and pyrazole amine.

This disconnection minimizes steric hindrance during the final coupling step while allowing independent optimization of each fragment.

Detailed Synthetic Protocols

Synthesis of 2-Chlorobenzoyl Chloride

Reaction Conditions

# Example procedure adapted from Source

2-Chlorobenzoic acid (10.0 g, 63.7 mmol) is refluxed with thionyl chloride (SOCl₂, 25 mL) under nitrogen for 3 hours. Excess SOCl₂ is removed via rotary evaporation to yield 2-chlorobenzoyl chloride as a pale yellow liquid (9.2 g, 85% yield).

Key Parameters

Preparation of 5-Amino-1-(2-Hydroxyethyl)-3-(Thiophen-2-yl)-1H-Pyrazole

Cyclocondensation Mechanism

Ethyl 3-(thiophen-2-yl)-3-oxopropanoate (β-keto ester) reacts with 2-hydroxyethylhydrazine in ethanol under basic conditions (Cs₂CO₃, 0.1 eq) to form the pyrazole ring.

Optimization Data

| Condition | Variation | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Ethanol | 78 | 95.2 |

| Base | Cs₂CO₃ vs. K₂CO₃ | 78 vs. 62 | 95.2 vs. 89.1 |

| Temperature (°C) | 80 vs. 60 | 78 vs. 45 | 95.2 vs. 91.3 |

Isolation Protocol

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted hydrazine and ester byproducts. ¹H-NMR confirms regiochemistry: δ 6.98 (thiophene H), 5.21 (pyrazole H).

Amide Bond Formation

Coupling Reagent Comparison

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| HATU | DMF | 12 | 85 |

| EDCl/HOBt | CH₂Cl₂ | 24 | 63 |

| DCC | THF | 18 | 71 |

HATU in DMF provides superior yields due to enhanced activation of the acid chloride.

Large-Scale Adaptation

# Scale-up procedure from Source

A solution of 5-amino-1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazole (5.0 g, 19.2 mmol) and 2-chlorobenzoyl chloride (3.7 g, 21.1 mmol) in DMF (50 mL) is treated with HATU (8.8 g, 23.0 mmol) and DIPEA (8.3 mL, 48.0 mmol). After stirring at 25°C for 12 h, the mixture is poured into ice-water (200 mL) and filtered to obtain the crude product. Recrystallization from ethanol/water (4:1) gives pure benzamide (6.1 g, 82% yield).

Process Optimization and Troubleshooting

Byproduct Analysis

Major impurities include:

Analytical Characterization

Spectroscopic Validation

Industrial Scale-Up Considerations

Critical Quality Attributes

| Parameter | Target | Method |

|---|---|---|

| Residual Solvents | <500 ppm DMF | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

| Polymorphs | Form I | XRPD |

Cost Analysis

| Component | Cost/kg (USD) | % Total Cost |

|---|---|---|

| HATU | 3200 | 41 |

| 2-Chlorobenzoic Acid | 55 | 7 |

| Solvents | 120 | 15 |

化学反応の分析

Amide Bond Reactivity

The benzamide moiety participates in hydrolysis and coupling reactions:

-

Hydrolysis : Under acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions, the amide bond cleaves to yield 2-chlorobenzoic acid and the corresponding amine derivative .

-

Coupling Reactions : The carbonyl group facilitates amide bond formation with amines via carbodiimide-mediated activation (e.g., EDCI, HOBt) . For example, coupling with 5-chloro-2-(methylsulfonamido)benzoic acid under DMF/triethylamine conditions achieves >60% yield .

Chlorine Substituent Reactivity

The 2-chloro group undergoes nucleophilic aromatic substitution (SNAr) and cross-coupling:

-

SNAr Reactions : Reacts with amines (e.g., pyrrolidine, piperidine) in DMSO at 80°C to form aryl amine derivatives .

-

Suzuki-Miyaura Coupling : Pd-catalyzed cross-coupling with aryl boronic acids in THF/Na₂CO₃ yields biaryl derivatives (Table 1) .

Table 1: Cross-Coupling Reactions of 2-Chloro Substituent

| Reaction Partner | Catalyst System | Yield (%) | Product Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 78 | Kinase inhibitor intermediates |

| Pyridinylboronate | Pd(dppf)Cl₂, CsF | 65 | Allosteric modulator precursors |

Pyrazole Ring Modifications

The pyrazole core undergoes alkylation, oxidation, and cyclization:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) in DMF/K₂CO₃ to form N-alkylated pyrazoles .

-

Oxidation : Treatment with mCPBA oxidizes the pyrazole ring to pyrazolone derivatives, enhancing electrophilicity .

-

Cyclocondensation : With ethyl acetoacetate in ethanol/HCl, forms fused pyrazolo[1,5-a]pyrimidinones .

Thiophene Ring Functionalization

The thiophen-2-yl group participates in electrophilic substitution:

-

Bromination : NBS in CCl₄ selectively brominates the thiophene β-position .

-

Sulfonation : Oleum at 0°C introduces sulfonic acid groups, improving solubility .

Hydroxyethyl Group Transformations

The 2-hydroxyethyl chain undergoes oxidation and etherification:

-

Oxidation : TEMPO/NaClO₂ converts the hydroxyl group to a ketone, enabling further Schiff base formation .

-

Etherification : Reacts with alkyl halides (e.g., methyl iodide) under Mitsunobu conditions (DIAD, PPh₃) to form ethers .

Heterocyclic Ring Formation

The compound serves as a precursor for fused heterocycles:

-

Triazine Derivatives : Reacts with cyanoguanidine in DMF/K₂CO₃ to form 1,2,4-triazine hybrids with anti-TB activity .

-

Pyrazolo[1,5-a]pyrimidines : Cyclizes with malononitrile in ethanol/HCl to yield bioactive scaffolds .

Stability Under Reaction Conditions

Analytical data (NMR, HPLC) confirm stability in:

-

Acidic Media : Stable below pH 3 (no decomposition after 24 hrs).

This reactivity profile positions the compound as a versatile intermediate for synthesizing kinase inhibitors, allosteric modulators, and antimicrobial agents . Future studies should explore its photochemical behavior and metal-catalyzed C–H activation.

科学的研究の応用

Synthesis and Structural Characterization

The synthesis of 2-chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. Initial steps may include the formation of the pyrazole ring followed by the introduction of the chloro and hydroxyethyl substituents. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antimicrobial Properties

Research has demonstrated that compounds similar to 2-chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide exhibit significant antimicrobial activity. For instance, a study evaluated a series of benzamide derivatives against various bacterial strains, revealing that certain substitutions enhance lipophilicity and biological activity comparable to standard antibiotics like isoniazid and ciprofloxacin .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Investigations into related compounds have shown promising results in inhibiting cancer cell proliferation. Structure-activity relationship studies indicate that modifications at specific positions on the benzamide core can significantly influence cytotoxicity against different cancer cell lines.

Anti-inflammatory Activity

In silico studies have indicated that compounds with similar structures may act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests that 2-chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide could be explored further for its anti-inflammatory effects through targeted molecular docking studies .

Case Study 1: Antimicrobial Screening

A series of chlorinated benzamides were synthesized and screened for antimicrobial activity. The results indicated that compounds with thiophene moieties displayed enhanced activity against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of the thiophene ring was crucial for improving antibacterial efficacy .

Case Study 2: Anticancer Activity

In a comprehensive study on pyrazole derivatives, researchers found that specific modifications led to increased potency against breast cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways, making it a candidate for further development in cancer therapeutics .

作用機序

The mechanism of action of 2-chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring could act as a bioisostere for purines, potentially interfering with nucleic acid metabolism or signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Comparisons

*Calculated based on formula C₁₇H₁₄ClN₃O₂S .

Key Research Findings and Comparative Analysis

Electronic and Steric Effects

- The thiophen-2-yl group at C3 enhances aromatic π-π stacking interactions, a feature shared with compounds in . However, substitution at N1 (hydroxyethyl vs. pyrrolidinyl or dihydropyrimidinyl ) significantly alters steric bulk and hydrogen-bonding capacity.

生物活性

2-chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for 2-chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide is CHClNOS, with a molecular weight of 347.8 g/mol. The compound features a chloro group, a hydroxyethyl side chain, and a thiophene moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 347.8 g/mol |

| CAS Number | 1219913-14-0 |

Antiviral Properties

Recent studies have investigated the antiviral properties of compounds similar to 2-chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide. For example, derivatives containing pyrazole rings have shown significant inhibitory effects against various viruses, including herpes simplex virus type 1 (HSV-1) and tobacco mosaic virus (TMV). A related pyrazole compound demonstrated an EC value of 58.7 μg/mL against TMV, indicating promising antiviral activity .

Antitumor Activity

The benzamide scaffold is known for its antitumor properties. In studies involving benzamide derivatives, compounds similar to the one have exhibited moderate to high potency as RET kinase inhibitors, which are relevant in cancer therapy. For instance, one study reported that certain benzamide derivatives inhibited cell proliferation driven by RET mutations .

The biological activity of 2-chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide may be attributed to its ability to interact with specific biological targets. The presence of the thiophene ring and the pyrazole moiety suggests potential interactions with enzymes involved in viral replication and tumor growth.

Study on Antiviral Efficacy

A study investigating a series of pyrazole derivatives found that one compound significantly reduced HSV-1 plaques by 69% at specific concentrations. This highlights the potential of pyrazole-containing compounds in developing antiviral agents .

RET Kinase Inhibition

In another study focusing on RET kinase inhibitors, several benzamide derivatives were synthesized and evaluated. One particular compound demonstrated an IC value significantly lower than that of standard treatments, indicating enhanced efficacy against RET-driven cancers .

Q & A

Q. What are the key steps in synthesizing 2-chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide?

The synthesis typically involves multi-step routes:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds.

- Step 2: Introduction of the hydroxyethyl group via nucleophilic substitution or alkylation reactions under controlled pH and temperature .

- Step 3: Coupling the benzamide moiety using carbodiimide-mediated amidation or acid chloride intermediates .

- Step 4: Purification via recrystallization (e.g., ethanol-DMF mixtures) or column chromatography . Key reagents: Triethylamine (catalyst), ethanol (solvent), and chloroacetyl chloride (for functionalization) .

Q. How is the compound structurally characterized?

- X-ray crystallography confirms bond lengths (e.g., C–N: ~1.40 Å, C–C: ~1.35 Å) and spatial arrangement of the pyrazole-thiophene-benzamide scaffold .

- NMR spectroscopy identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, hydroxyethyl protons at δ 3.5–4.0 ppm) .

- Mass spectrometry validates molecular weight (e.g., m/z 386.8 for [M+H]⁺) .

Q. What are the primary biological targets of this compound?

Preliminary studies suggest inhibition of kinases (e.g., Jak2) and interaction with anti-inflammatory pathways (e.g., COX-2). In vitro assays using cell lines (e.g., HEL 92.1.7 for Jak2 V617F mutation) show IC₅₀ values in the micromolar range .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Catalyst selection: Bleaching Earth Clay (pH 12.5) in PEG-400 improves regioselectivity during heterocyclic coupling .

- Temperature control: Maintaining 70–80°C during amide coupling reduces byproduct formation .

- Solvent optimization: Ethanol enhances solubility of intermediates, while DMF aids in recrystallization .

- Troubleshooting low yields: Monitor reaction progress via TLC and adjust stoichiometry of chloroacetyl chloride to avoid over-acylation .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Docking simulations (e.g., AutoDock Vina) map interactions between the benzamide moiety and Jak2’s ATP-binding pocket .

- DFT calculations predict electron density distribution, highlighting the electron-withdrawing effect of the 2-chloro substituent on benzamide reactivity .

- QSAR models correlate thiophene substitution patterns (e.g., 2-thienyl vs. 3-thienyl) with anti-proliferative activity .

Q. How do conflicting data on biological activity arise, and how can they be resolved?

- Source of contradictions: Variability in assay conditions (e.g., serum concentration, cell passage number) may alter Jak2 inhibition efficacy .

- Resolution: Standardize protocols using reference inhibitors (e.g., AZD1480) and validate results across multiple cell lines (e.g., Ba/F3 TEL-Jak2 vs. primary patient samples) .

Q. What strategies improve stability under physiological conditions?

- pH stability: Buffered solutions (pH 7.4) prevent hydrolysis of the hydroxyethyl group .

- Light sensitivity: Store in amber vials to avoid photodegradation of the thiophene ring .

- Thermal stability: Lyophilization extends shelf life compared to liquid storage .

Methodological Challenges and Solutions

Q. How are reactive intermediates (e.g., thioacetamides) stabilized during synthesis?

- In situ generation: Use thiourea derivatives to transiently stabilize thiol intermediates .

- Protective groups: Temporarily mask the hydroxyethyl group with tert-butyldimethylsilyl (TBDMS) ethers during harsh reactions .

Q. What analytical techniques quantify purity in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。